4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Lipophilicity Physicochemical profiling Membrane permeability

4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 303995-95-1) is a synthetic pyrrole-2-carboxamide derivative bearing a 2,4-dichlorobenzoyl substituent at the pyrrole 4-position and an N,N-dimethyl carboxamide at the 2-position. It belongs to the 4-aroylpyrrole-2-carboxamide pharmacophore class, which has been validated in the peer-reviewed literature as a productive scaffold for kinase inhibitor discovery, most notably against p38α MAP kinase and ERK5.

Molecular Formula C14H12Cl2N2O2
Molecular Weight 311.2 g/mol
CAS No. 303995-95-1
Cat. No. B3035218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
CAS303995-95-1
Molecular FormulaC14H12Cl2N2O2
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H12Cl2N2O2/c1-18(2)14(20)12-5-8(7-17-12)13(19)10-4-3-9(15)6-11(10)16/h3-7,17H,1-2H3
InChIKeyTYANKEUNJOTSOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility23.4 [ug/mL]

4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 303995-95-1): Chemical Identity, Class Affiliation, and Procurement Context


4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 303995-95-1) is a synthetic pyrrole-2-carboxamide derivative bearing a 2,4-dichlorobenzoyl substituent at the pyrrole 4-position and an N,N-dimethyl carboxamide at the 2-position. It belongs to the 4-aroylpyrrole-2-carboxamide pharmacophore class, which has been validated in the peer-reviewed literature as a productive scaffold for kinase inhibitor discovery, most notably against p38α MAP kinase and ERK5 [1][2]. The compound has a molecular formula of C₁₄H₁₂Cl₂N₂O₂ and a molecular weight of 311.2 g/mol [3]. It is commercially available from multiple research chemical suppliers at purities ranging from 90% to 95%+ .

Why 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide Cannot Be Casually Substituted: Structural Determinants That Drive Differentiated Behaviour


Within the 4-aroylpyrrole-2-carboxamide class, seemingly minor structural modifications produce substantial shifts in physicochemical properties, target engagement profiles, and developability characteristics. The 2,4-dichlorobenzoyl substitution pattern imparts a computed XLogP3 of 3.1—a +1.3 log unit increase over the unsubstituted 4-benzoyl parent (XLogP3 1.8), corresponding to an approximately 20-fold enhancement in lipophilicity [1][2]. The N,N-dimethyl carboxamide moiety eliminates one hydrogen bond donor relative to the primary amide analog (HBD count: 1 vs. 2), altering solubility, crystal packing, and potential off-target binding profiles [1]. Furthermore, the validated class-level SAR demonstrates that substituent variation on the aroyl group directly controls kinase selectivity: unoptimized 4-benzoylpyrrole-2-carboxamides show no selectivity between ERK5 and p38α, while systematic aroyl substitution yields sub-micromolar, selective inhibitors [3]. These interdependent structural features mean that substituting a different 4-aroyl or N-alkyl pyrrole-2-carboxamide without empirical verification risks undermining the specific property profile for which this compound was selected.

Quantitative Differentiation Evidence for 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (303995-95-1) Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 2,4-Dichlorobenzoyl vs. Unsubstituted Benzoyl Pyrrole-2-Carboxamide

The target compound, 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide, exhibits a computed XLogP3 of 3.1, compared with 1.8 for the unsubstituted 4-benzoyl-N,N-dimethyl-1H-pyrrole-2-carboxamide (CAS 303995-89-3) [1][2]. The +1.3 log unit difference represents an approximately 20-fold increase in calculated octanol-water partition coefficient, driven by the electron-withdrawing and hydrophobic contributions of the two chlorine atoms on the benzoyl ring. This magnitude of lipophilicity shift is pharmacologically relevant: for central nervous system drug candidates, optimal logP typically falls between 2 and 4, and compounds with logP below 2 may exhibit insufficient passive membrane permeability [2].

Lipophilicity Physicochemical profiling Membrane permeability

Hydrogen Bond Donor Profile: N,N-Dimethyl Carboxamide vs. Primary Carboxamide Differentiation

The target compound contains an N,N-dimethyl carboxamide at the pyrrole 2-position, resulting in a hydrogen bond donor (HBD) count of 1 (pyrrole NH only). In contrast, the primary amide analog 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (CAS 339023-64-2) has an HBD count of 2 (pyrrole NH + primary amide NH₂) [1]. The elimination of one HBD in the target compound reduces the topological polar surface area (TPSA remains 53.2 Ų for both dimethylamide variants) but alters hydrogen bond donor capacity, which can influence aqueous solubility, crystal lattice energy, and interactions with biological hydrogen bond acceptors. Additionally, the N,N-dimethyl group provides greater metabolic stability compared to the primary amide by removing a site susceptible to N-dealkylation or amide hydrolysis [2].

Hydrogen bonding Solubility Off-target interactions

Class-Level Pharmacophore Validation: 4-Aroylpyrrole-2-Carboxamide Scaffold as a Privileged Kinase Inhibitor Chemotype

The 4-benzoylpyrrole-2-carboxamide pharmacophore—which directly encompasses the target compound—has been independently validated in two distinct kinase inhibitor discovery programmes. Down et al. (2010) identified this scaffold through virtual screening against p38α MAP kinase and confirmed activity through a synthesis and optimization programme [1]. Subsequently, Myers et al. (2019) demonstrated that 4-aroylpyrrole-2-carboxamides exhibit ERK5 inhibitory activity in the micromolar range, and that systematic variation of the aroyl substituent can achieve sub-micromolar potency (IC₅₀ 0.82 μM for ERK5) with >120-fold selectivity over p38α [2]. Crucially, the Myers study showed that the unoptimized 4-benzoyl parent compounds lacked selectivity between ERK5 and p38α, establishing that the identity of the aroyl substituent—including the 2,4-dichloro pattern present in the target compound—is the critical determinant of both potency and selectivity within this chemotype [2]. This class-level evidence indicates that the 2,4-dichlorobenzoyl substitution pattern is not merely decorative but is a key driver of differentiated pharmacological behaviour.

Kinase inhibition p38α MAPK ERK5 Pharmacophore

Biological Anchor via Closest Structural Analog: TK30 as a Validated Non-Competitive GluN3 Antagonist

The closest structurally characterized analog with published biological activity is 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid (TK30; CAS 886361-05-3), which differs from the target compound only at the pyrrole 2-position (carboxylic acid vs. N,N-dimethyl carboxamide). Kvist et al. (2013) identified TK30 as a novel non-competitive GluN3 antagonist through a virtual screening and pharmacological evaluation campaign against N-methyl-D-aspartate (NMDA) receptors [1]. TK30 was one of only two compounds identified from 99 selected candidates that demonstrated GluN3 antagonism, indicating the 2,4-dichlorobenzoyl-pyrrole scaffold has a specific, non-promiscuous pharmacology at this target class [1]. The target compound, bearing an N,N-dimethyl carboxamide in place of the carboxylic acid, is predicted to have enhanced blood-brain barrier permeability due to the elimination of the negatively charged carboxylate at physiological pH, a property that may be advantageous for CNS-targeted screening applications [2].

NMDA receptor GluN3 antagonist CNS pharmacology

Aqueous Solubility Benchmark: Experimental Determination at Physiologically Relevant pH

The target compound has a reported experimental solubility of 23.4 µg/mL at pH 7.4 in aqueous buffer [1]. This value provides a critical benchmark for assay design, as it defines the maximum achievable compound concentration in aqueous media without co-solvents. At a molecular weight of 311.2 g/mol, this corresponds to approximately 75 µM maximal aqueous solubility. While direct comparative solubility data for the closest analogs at identical pH are not available from a single source, the unsubstituted 4-benzoyl parent (MW 242.27, XLogP3 1.8) would be predicted to have higher aqueous solubility based on its lower molecular weight and lipophilicity [2][3]. Conversely, the carboxylic acid analog TK30 (MW 284.09, XLogP3 3.2) may exhibit pH-dependent solubility due to ionization of the carboxylic acid moiety above its pKa. The 23.4 µg/mL benchmark enables users to determine whether this compound is suitable for their specific assay concentration requirements without exceeding solubility limits.

Solubility Formulation Assay design

Recommended Application Scenarios for 4-(2,4-Dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide (303995-95-1) Based on Differentiated Evidence


Kinase Inhibitor Screening Libraries Targeting the 4-Aroylpyrrole-2-Carboxamide Pharmacophore Space

This compound is best deployed as a member of a focused 4-aroylpyrrole-2-carboxamide library for kinase inhibitor discovery, particularly in screening cascades targeting p38α MAP kinase, ERK5, or related CMGC family kinases. The class-level SAR evidence from Down et al. (2010) and Myers et al. (2019) establishes that the 4-aroyl substituent is the key determinant of kinase selectivity within this chemotype [1][2]. Including the 2,4-dichlorobenzoyl variant alongside the unsubstituted benzoyl, mono-halogenated, and other di-substituted analogs enables systematic exploration of the electron-withdrawing and steric contributions of the aroyl group to potency and selectivity. The target compound's XLogP3 of 3.1 positions it in a lipophilicity range suitable for both biochemical and cell-based assays [3].

CNS Target Screening Informed by GluN3 Antagonist Structural Analogy

The demonstrated GluN3 antagonist activity of the close structural analog TK30 (Kvist et al., Neuropharmacology 2013) suggests that this compound merits inclusion in screens targeting ionotropic glutamate receptors or other CNS targets where the 2,4-dichlorobenzoyl-pyrrole scaffold may engage [1]. The N,N-dimethyl carboxamide modification relative to TK30's carboxylic acid is predicted to confer improved passive blood-brain barrier permeability based on the elimination of the negatively charged carboxylate and the compound's XLogP3 of 3.1, which falls within the optimal CNS drug space (logP 2–4) [2]. Users investigating NMDA receptor pharmacology or seeking GluN3 tool compounds should consider this compound as a potentially CNS-penetrant derivative of the TK30 scaffold.

Physicochemical Property-Based Compound Selection for Membrane Permeability-Critical Assays

When selecting among commercially available 4-aroylpyrrole-2-carboxamide analogs for assays where passive membrane permeability is a critical parameter (e.g., cell-based target engagement, cellular thermal shift assays, or phenotypic screening), the target compound's XLogP3 of 3.1 provides a meaningful differentiation from the less lipophilic unsubstituted benzoyl analog (XLogP3 1.8) [1][2]. The ~20-fold higher predicted octanol-water partition coefficient indicates superior membrane partitioning, which may translate to improved intracellular target access. Users should, however, verify actual cellular permeability experimentally, and note that the experimental aqueous solubility of 23.4 µg/mL (~75 µM) at pH 7.4 imposes a practical upper concentration limit for cell-based assays without solubility-enhancing formulation [1].

Medicinal Chemistry SAR Exploration Around the Carboxamide Moiety

This compound serves as a reference point for medicinal chemistry programmes exploring the impact of carboxamide N-substitution on the 4-(2,4-dichlorobenzoyl)-pyrrole scaffold. The N,N-dimethyl tertiary amide (HBD count = 1) can be compared head-to-head with the primary amide analog (HBD = 2, CAS 339023-64-2) and the carboxylic acid analog TK30 (HBD = 2) to quantify the effect of hydrogen bond donor count and amide substitution on potency, selectivity, metabolic stability, and permeability [1][2]. The class-level SAR from Down et al. (2010) indicates that N-substitution on the pyrrole-2-carboxamide modulates both potency and selectivity in kinase assays, providing a rational basis for this comparative strategy [2].

Quote Request

Request a Quote for 4-(2,4-dichlorobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.